
二环己胺半(4-(2-羧酸基-1-(2,4-二氨基对氨基喹啉-6-基)戊-4-炔-2-基)苯甲酸酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) is a compound that is related to a class of organotin carboxylates, which have been studied for their structural chemistry. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related organotin carboxylates and dicyclohexylamine derivatives, which can provide insights into the properties and behaviors of similar compounds .
Synthesis Analysis
The synthesis of related organotin carboxylates involves the reaction of dicyclohexylamine with various carboxylic acids and organotin oxides. For example, dicyclohexylammonium 2,6-pyridinedicarboxylatotributylstannate is prepared from dicyclohexylamine, 2,6-pyridinedicarboxylic acid, and bis(tributyltin)oxide or triphenyltin hydroxide . Similarly, dicyclohexylammonium tri-n-butyltin 2-sulfobenzoate is synthesized by reacting bis(tri-n-butyltin)oxide or triphenyltin hydroxide with 2-sulfobenzoic acid and dicyclohexylamine in ethanol . These methods suggest that the synthesis of dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) would likely follow a similar pathway, involving the reaction of dicyclohexylamine with the appropriate carboxylic acid derivative and an organotin oxide.
Molecular Structure Analysis
The molecular structure of organotin carboxylates is characterized by coordination of the carboxylate moiety to a tin atom. In the case of dicyclohexylammonium 2,6-pyridinedicarboxylatotributylstannate, the tin atoms are five-coordinate and exist in trigonal bipyramidal geometries with oxygen atoms in axial positions . The crystal structure of dicyclohexylammonium tri-n-butyltin 2-sulfobenzoate reveals that the anions form helical polymeric chains with trans-R3SnO2 trigonal bipyramidal Sn geometries . These findings suggest that the molecular structure of dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) would also feature similar coordination patterns and geometries.
Chemical Reactions Analysis
The chemical reactions involving organotin carboxylates typically include the formation of coordination bonds between the tin atom and oxygen atoms of the carboxylate group. The papers do not provide specific reactions for the compound , but they do describe the coordination chemistry of related compounds, which can be used to infer possible reactions. For example, the formation of polymeric structures through coordination of carboxylate ligands to neighboring organotin centers is a common reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin carboxylates can be inferred from spectroscopic and theoretical studies. For instance, the IR and NMR spectra of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate have been characterized, and theoretical calculations have been used to predict geometrical structures, vibrational frequencies, and chemical shift values . These studies provide a basis for understanding the properties of similar compounds, such as dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate), which would likely exhibit similar spectroscopic features and thermodynamic parameters.
科学研究应用
Catalytic Applications
一项由Sankaralingam & Palaniandavar (2014)进行的研究探讨了非血红素(μ-氧)双(μ-苯甲酸)-桥联二铁(III)配合物作为烷烃羟基化催化剂的潜力。这项研究表明了复杂化合物的潜在应用,可能包括二环己胺半(4-(2-羧基-1-(2,4-二氨基喹啉-6-基)戊-4-炔-2-基)苯甲酸)在涉及选择性氧化过程的应用中。
Biological Activity Evaluation
像Jebur, Abdullah, & Saleh (2018)和De Paoli et al. (2013)这样的研究侧重于合成和表征新化合物,它们的生物活性以及在医学中的潜在应用。这突显了在开发新药物剂时进行详细化学分析的重要性。
Spectroscopy and Structural Analysis
Means, Olsen, & Schoffers (2003)和Dutta et al. (2007)的研究展示了使用光谱学和结构分析技术研究复杂化学结构。这对于理解二环己胺半(4-(2-羧基-1-(2,4-二氨基喹啉-6-基)戊-4-炔-2-基)苯甲酸)的性质和潜在应用是相关的。
Chromatography and Mass Spectrometry
Yamada et al. (1999)的研究突出了色谱和质谱技术在化合物的合成和表征中的应用。这些方法可能对分析和理解二环己胺半(4-(2-羧基-1-(2,4-二氨基喹啉-6-基)戊-4-炔-2-基)苯甲酸)的性质至关重要。
Chemical Synthesis and Drug Development
Masaud et al. (2022)和Muraoka, Yamamoto, & Takeshima (1975)的研究反映了先进化学合成方法在新药物和治疗药物开发中的重要性,这是二环己胺半(4-(2-羧基-1-(2,4-二氨基喹啉-6-基)戊-4-炔-2-基)苯甲酸)可能找到应用的领域。
Molecular Interaction and Genotoxicity Studies
复杂化合物与其他化学实体的相互作用,如Kornev et al. (2015)和Stanimirović等人(2006)中所探讨的,对于理解二环己胺半(4-(2-羧基-1-(2,4-二氨基喹啉-6-基)戊-4-炔-2-基)苯甲酸)等化学物质的药效学和潜在的遗传毒性效应至关重要。
安全和危害
Based on the available information, this compound may pose certain hazards. Precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4.2C12H23N/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);2*11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFSPDVYMWKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




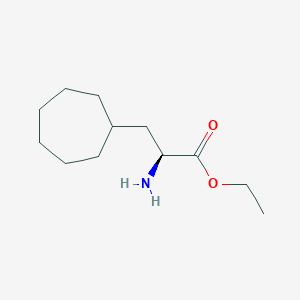
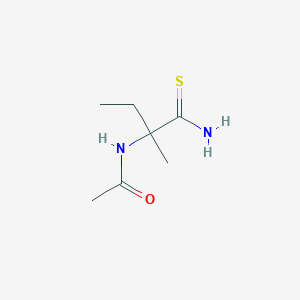
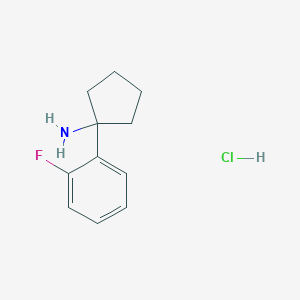
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
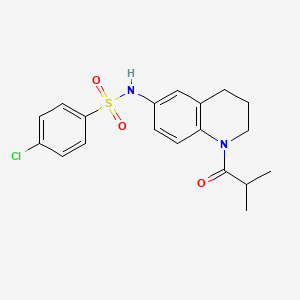
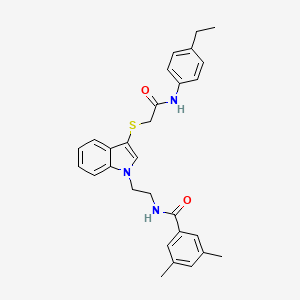
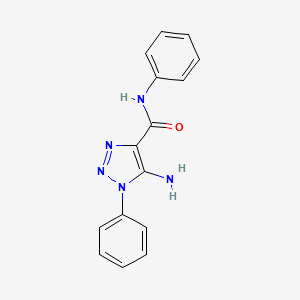
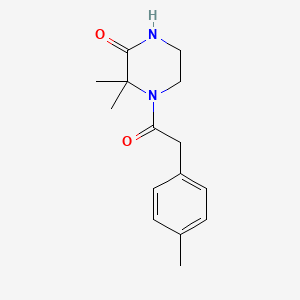
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)